(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL
CAS No.: 105859-45-8
Cat. No.: VC20747047
Molecular Formula: C10H24O2Si
Molecular Weight: 204.38 g/mol
* For research use only. Not for human or veterinary use.
![(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL - 105859-45-8](/images/no_structure.jpg)
CAS No. | 105859-45-8 |
---|---|
Molecular Formula | C10H24O2Si |
Molecular Weight | 204.38 g/mol |
IUPAC Name | (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-1-ol |
Standard InChI | InChI=1S/C10H24O2Si/c1-9(7-11)8-12-13(5,6)10(2,3)4/h9,11H,7-8H2,1-6H3/t9-/m0/s1 |
Standard InChI Key | OAWLYVJZJYEJSM-VIFPVBQESA-N |
Isomeric SMILES | C[C@@H](CO)CO[Si](C)(C)C(C)(C)C |
SMILES | CC(CO)CO[Si](C)(C)C(C)(C)C |
Canonical SMILES | CC(CO)CO[Si](C)(C)C(C)(C)C |
(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL is a chemical compound commonly used in organic synthesis as a protecting group for alcohols. Its CAS number is 105859-45-8, and it features a tert-butyl(dimethyl)silyl group attached to a hydroxyl group, which plays a crucial role in preventing unwanted reactions at the hydroxyl site during complex synthetic procedures .
Synthesis and Preparation
The synthesis of (2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL typically involves the reaction of an alcohol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
On an industrial scale, similar synthetic routes are employed but with optimizations for large-scale reactions, often using continuous flow reactors and automated systems to ensure consistent quality and yield.
Mechanism of Action
The tert-butyl(dimethyl)silyl group forms a stable, non-reactive shield around the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial in multi-step syntheses where selective reactions are required.
Applications in Organic Synthesis
(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL is widely used in organic synthesis due to its ability to protect hydroxyl groups. It is particularly favored because the tert-butyldimethylsilyl (TBS) group is stable under various reaction conditions, including acidic and basic conditions, making it a versatile protecting group .
Comparison with Similar Compounds
Compared to similar compounds like (2S)-2-{[Tert-butyl(dimethyl)silyl]oxy}methylpyrrolidine and 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-2-propenylsilane, (2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL offers unique advantages in terms of stability and ease of removal.
Biological Activity and Safety
While primarily used as a protecting group in organic synthesis, (2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL is considered corrosive and an irritant. It is essential to handle this compound with appropriate safety precautions in a laboratory setting .
Research Findings and Future Directions
Research on (2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL focuses on its applications in biochemical research and organic synthesis. Its chiral nature makes it useful in stereoselective reactions, contributing to advancements in pharmaceutical and biochemical synthesis .
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